molecular formula C12H15ClN2O3 B1471034 Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate CAS No. 37522-29-5

Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate

Cat. No. B1471034
CAS RN: 37522-29-5
M. Wt: 270.71 g/mol
InChI Key: XIUUHZQUONNURX-PTNGSMBKSA-N
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Description

This compound is likely an organic compound containing an ester functional group (from the “acetate” part of the name), a hydrazone group (from the “hydrazin-1-ylidene” part), and an ether group (from the “ethoxy” part). These functional groups could potentially give the compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The ester and hydrazone groups could potentially participate in resonance, which would affect the overall structure and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups present. For example, the ester group could give the compound a fruity smell, the hydrazone group could make it a good ligand for metal ions, and the ether group could make it relatively stable and unreactive .

Scientific Research Applications

Ethyl (Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate is a versatile compound used for a variety of scientific studies. It is used as a reagent in organic synthesis, as a building block for drug delivery systems, and as a model compound for studying the structure and function of proteins. It is also used in the study of biochemical and physiological effects of drugs and other compounds.

Mechanism of Action

The mechanism of action of ethyl (Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate is not fully understood. However, it is believed that the compound interacts with proteins and other biological molecules, causing them to undergo conformational changes or to form new bonds. This can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
Ethyl (this compound)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate has been studied for its biochemical and physiological effects. It has been shown to interact with proteins, enzymes, and other molecules in the body. It has been shown to modulate the activity of enzymes, alter the expression of genes, and affect the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of ethyl (Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is not toxic or hazardous. Additionally, it is a versatile compound that can be used for a variety of scientific studies. However, there are some limitations to its use. It is not soluble in water, and it has a limited shelf life. Additionally, it is not stable in the presence of light or heat.

Future Directions

The potential applications of ethyl (Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate are far-reaching. Future research could focus on developing new synthesis methods for the compound, exploring its use as a drug delivery system, and studying its biochemical and physiological effects. Additionally, research could be conducted on its potential use as a therapeutic agent, its role in the regulation of gene expression, and its ability to interact with proteins and other molecules. Finally, further studies could be conducted to investigate the safety and efficacy of the compound in laboratory experiments.

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-17-10-7-5-9(6-8-10)14-15-11(13)12(16)18-4-2/h5-8,14H,3-4H2,1-2H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUUHZQUONNURX-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/N=C(/C(=O)OCC)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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